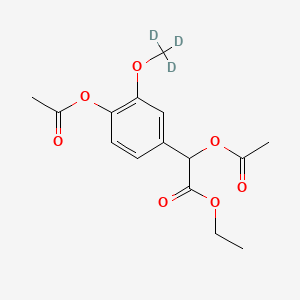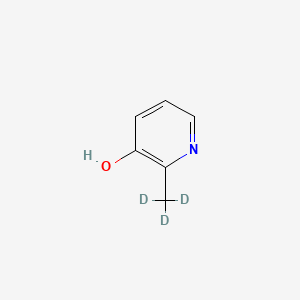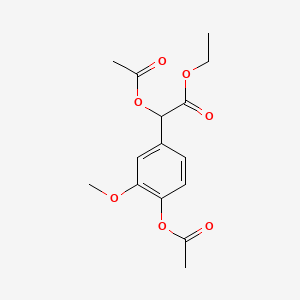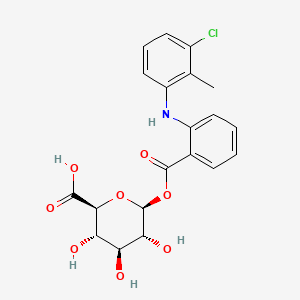
Tolfenamic Acid Acyl-|A-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolfenamic Acid Acyl-|A-D-Glucuronide is a biochemical compound . It is a glucuronide conjugate of Tolfenamic Acid . The molecular formula of Tolfenamic Acid Acyl-|A-D-Glucuronide is C20H20ClNO8 .
Synthesis Analysis
Acyl glucuronidation is the major metabolic conjugation reaction of most carboxylic acid drugs in mammals . This process involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides .
Molecular Structure Analysis
Tolfenamic Acid Acyl-|A-D-Glucuronide contains a total of 52 bonds; 32 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 ester (aromatic), 1 secondary amine (aromatic), 4 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .
Chemical Reactions Analysis
The formation of acyl glucuronides results in an increase in both the aqueous solubility and molecular mass of the conjugate in comparison to the parent drug . This facilitates excretion in both urine and bile .
Applications De Recherche Scientifique
Chemopreventive Properties
Tolfenamic acid is commonly used for the treatment of inflammation, migraines, and pain. Recent studies have demonstrated its potential anti-cancer activities, highlighting its ability to alter the expression of genes associated with cancer hallmarks such as apoptosis, growth arrest, angiogenesis, and metastasis. Tolfenamic acid targets multiple oncogenic or tumor suppressive signaling pathways in various cancer models. These findings suggest its therapeutic potential in cancer treatment, necessitating further research to understand its cellular and molecular mechanisms fully (Feldman, Leahy, & Lee, 2018).
Reactivity and Metabolism of Acyl Glucuronides
Tolfenamic acid, like some carboxylic acid-containing drugs, can undergo metabolic activation to form acyl glucuronides, which may have implications for drug safety and efficacy. These metabolites can acylate target proteins, potentially altering cellular function. The formation and disposition of acyl glucuronides, their stability, protein reactivity, and their potential role in adverse drug reactions are crucial areas of ongoing research (Boelsterli, 2002).
Esterases and Drug Metabolism
Esterases play a significant role in the hydrolysis of drugs containing ester, amide, and thioester bonds, leading to prodrug activation or detoxification. Among them, carboxylesterases are known for their involvement in the hydrolysis of a variety of drugs, including those undergoing acyl-glucuronide metabolism. Understanding the role of different esterases in drug metabolism, including their substrate specificity, could inform strategies to mitigate the risks associated with acyl-glucuronide metabolites (Fukami & Yokoi, 2012).
Orientations Futures
Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequently a potential immunological response . This approach can be used for the easy and quantitative evaluation of the reactivity of acyl glucuronides without the need for authentic acyl glucuronide standards and to screen the potential idiosyncratic toxicity of new chemical entities during the early drug discovery phase .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3-chloro-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO8/c1-9-11(21)6-4-8-12(9)22-13-7-3-2-5-10(13)19(28)30-20-16(25)14(23)15(24)17(29-20)18(26)27/h2-8,14-17,20,22-25H,1H3,(H,26,27)/t14-,15-,16+,17-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKJMFLLHHYVOM-GHHWKCCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858488 |
Source


|
| Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tolfenamic Acid Acyl-|A-D-Glucuronide | |
CAS RN |
77605-75-5 |
Source


|
| Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

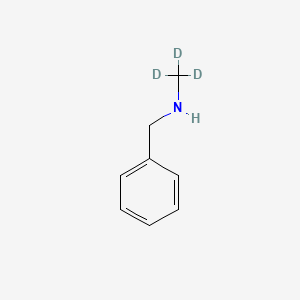
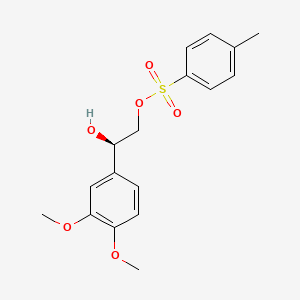
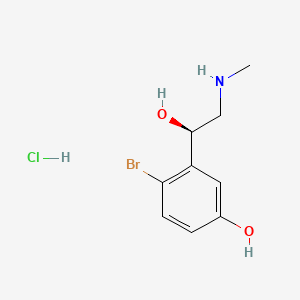

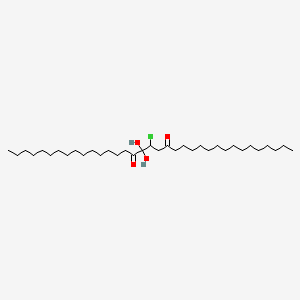

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)
![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)


